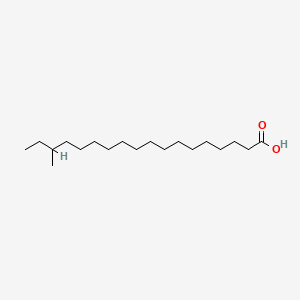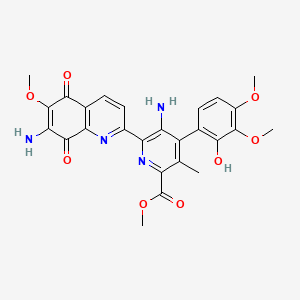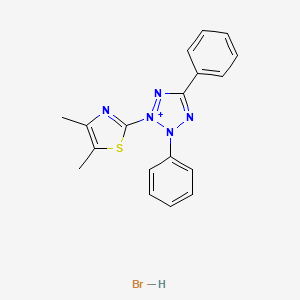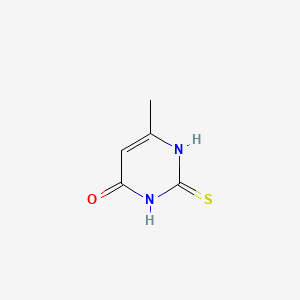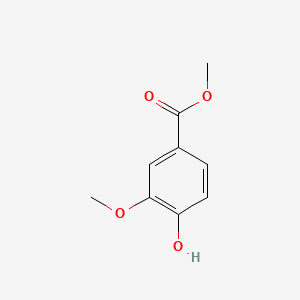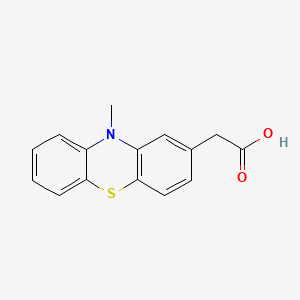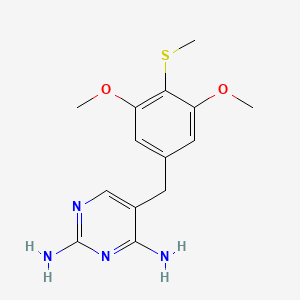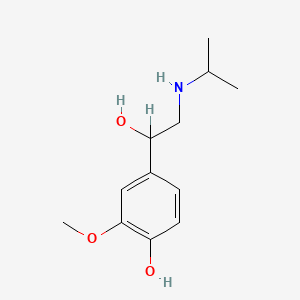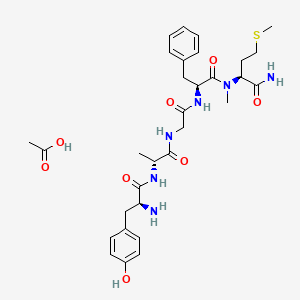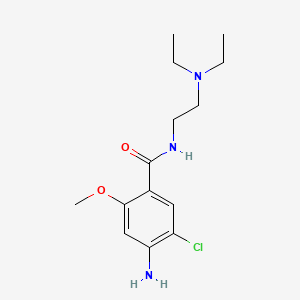
MG-262
科学研究应用
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 在科学研究中具有以下几种重要应用:
化学: 用作研究蛋白酶体功能和抑制的工具。
生物学: 用于实验以了解蛋白酶体在细胞过程中的作用。
医学: 研究其在蛋白酶体活性失调的疾病(如癌症)中的潜在治疗应用。
作用机制
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 通过与蛋白酶体的活性位点结合发挥作用,特别地抑制其胰凝乳蛋白酶活性。这种抑制阻止蛋白酶体降解靶蛋白,导致这些蛋白在细胞内积累。 由此产生的细胞压力可以诱导细胞周期停滞、凋亡和其他细胞反应 .
生化分析
Biochemical Properties
MG-262 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound is capable of reducing the viability of nasal mucosa and polyp fibroblasts . It provokes cell growth arrest, inhibits DNA replication and retinoblastoma phosphorylation, and increases the expression of the cell cycle inhibitors p21 and p27 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by provoking cell growth arrest and inhibiting DNA replication . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces cell death via loss of mitochondrial membrane potential, caspase-3 and poly (ADP-ribose) polymerase activation, induction of c-Jun phosphorylation, and mitogen-activated protein kinase phosphatase-1 expression .
准备方法
合成路线和反应条件
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 的合成涉及肽序列与硼酸部分的偶联。肽序列通常使用固相肽合成 (SPPS) 合成,这允许将氨基酸依次添加到生长的肽链中。
工业生产方法
虽然 Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 的具体工业生产方法尚未得到广泛记录,但总体方法将涉及大规模 SPPS,然后进行纯化和表征,以确保化合物的纯度和活性 .
化学反应分析
反应类型
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 主要进行与其蛋白酶体抑制活性相关的反应。 在标准实验室条件下,它通常不参与氧化、还原或取代反应 .
常用试剂和条件
该化合物可溶于二甲基亚砜 (DMSO) 和乙醇,但不可溶于水。 它在 -20°C 储存时稳定,应在使用前立即溶解,以保持其活性 .
形成的主要产物
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 与蛋白酶体反应形成的主要产物是抑制蛋白酶体胰凝乳蛋白酶活性的复合物。 这种抑制会导致各种下游效应,包括细胞生长停滞和诱导细胞死亡 .
相似化合物的比较
类似化合物
MG-132: 另一种蛋白酶体抑制剂,其结构类似,但与 Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 相比效力较低.
硼替佐米: 一种临床使用的蛋白酶体抑制剂,其化学结构不同,但作用机制相似。
独特性
Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 由于其对蛋白酶体胰凝乳蛋白酶活性具有很高的效力和选择性而独一无二。 它的硼酸部分对其抑制功能至关重要,这使其与其他蛋白酶体抑制剂区分开来 .
属性
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOOGAFELWOCD-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170795 | |
| Record name | PS-III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179324-22-2 | |
| Record name | MG-262 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MG-262?
A: this compound primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.
Q2: What are the downstream effects of this compound-mediated proteasome inhibition?
A: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:
- Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]
- Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]
- Cell cycle arrest: this compound can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []
- Inhibition of angiogenesis: Studies suggest that this compound may interfere with angiogenesis, potentially limiting tumor growth. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]
Q4: Is there spectroscopic data available for this compound?
A4: While the provided research papers do not focus on detailed spectroscopic characterization of this compound, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]
Q5: How is this compound used in research on neurodegenerative diseases?
A: this compound is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []
Q6: Can this compound be used in cancer research?
A: Yes, this compound is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []
Q7: Does this compound interact with other drugs or compounds?
A: Research indicates that certain compounds can interfere with the efficacy of this compound. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with this compound and block its proteasome inhibitory function. []
Q8: Are there any safety concerns regarding this compound?
A8: this compound is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.
Q9: What are the potential future directions for this compound research?
A9: Further research on this compound is crucial to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


